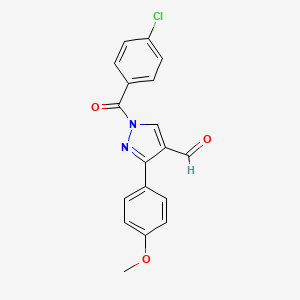
1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde is a complex organic compound that has garnered attention in various fields of scientific research
Métodos De Preparación
The synthesis of 1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with 4-methoxyphenylhydrazine to form an intermediate hydrazide. This intermediate is then cyclized to form the pyrazole ring, followed by the introduction of the carbaldehyde group through formylation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites.
Comparación Con Compuestos Similares
1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde can be compared with similar compounds such as:
4-Chloro-2-(4-chlorobenzoyl)-1-(4-methoxyphenyl)hydrazide: This compound shares the chlorobenzoyl and methoxyphenyl groups but differs in the presence of a hydrazide group instead of a pyrazole ring.
4-Chloro-N-(4-methoxyphenyl)benzamide: Similar in having the chlorobenzoyl and methoxyphenyl groups, but it contains an amide group instead of a pyrazole ring and aldehyde group
Propiedades
Número CAS |
260789-24-0 |
|---|---|
Fórmula molecular |
C18H13ClN2O3 |
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
1-(4-chlorobenzoyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C18H13ClN2O3/c1-24-16-8-4-12(5-9-16)17-14(11-22)10-21(20-17)18(23)13-2-6-15(19)7-3-13/h2-11H,1H3 |
Clave InChI |
SQPZAPAPNZVPCJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN(C=C2C=O)C(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


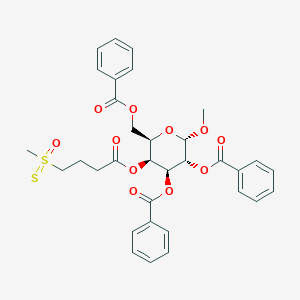


![[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid](/img/structure/B12863289.png)

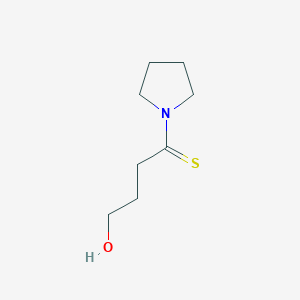
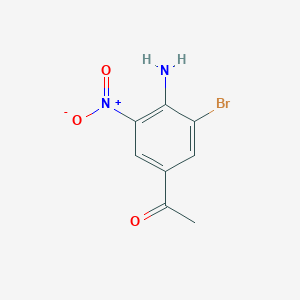
![3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine](/img/structure/B12863315.png)
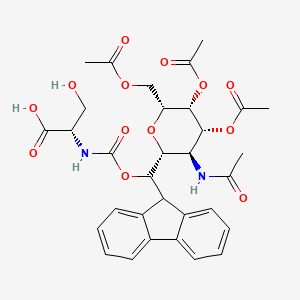
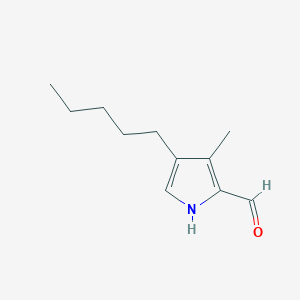



![5-Amino-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12863357.png)
